Stereospecific Barbier Reaction: (Z)-Isomer Exclusively Yields (Z)-Allylic Alcohols
The (Z)-isomer of 2,3,3,3-tetrafluoro-1-iodoprop-1-ene undergoes a Zn/Barbier reaction with aromatic aldehydes to stereospecifically produce the corresponding (Z)-allylic alcohol, (Z)-CF3CF=CFCH(OH)C6H5 [1]. In contrast, using the (E)-isomer under identical conditions yields the (E)-allylic alcohol [1]. This demonstrates that the stereochemical outcome is directly dictated by the geometry of the starting iodoalkene.
| Evidence Dimension | Stereochemical outcome of Zn/Barbier reaction with aromatic aldehydes |
|---|---|
| Target Compound Data | Exclusive formation of (Z)-CF3CF=CFCH(OH)C6H5 |
| Comparator Or Baseline | (E)-1-iodopentafluoropropene ((E)-isomer) |
| Quantified Difference | 100% stereospecificity; no cross-over to the other isomer |
| Conditions | Reaction with acid-washed zinc or zinc/silver couple in DMF with aromatic aldehydes. |
Why This Matters
This stereospecificity is essential for applications where the (Z)-geometry of the fluorinated allylic alcohol is required for subsequent reactions or for specific biological or material properties.
- [1] Jairaj, V., & Burton, D. J. (2001). The stereospecific Barbier reaction between (Z)- and (E)-1-iodopentafluoropropenes, zinc and aldehydes - Mechanistic aspects and scope of the preparation of (Z)- and (E)-partially fluorinated allylic alcohols. Journal of Fluorine Chemistry, 111(2), 233-240. View Source
